Methcillin

Beta-lactamase stability Antimicrobial resistance Staphylococcus aureus

Methicillin (also known as meticillin; CAS 61-32-5) is a semisynthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It was the first penicillinase-resistant penicillin introduced for clinical use, specifically designed to treat infections caused by penicillinase-producing Staphylococcus aureus.

Molecular Formula C17H20N2O6S
Molecular Weight 380.4 g/mol
Cat. No. B12296098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethcillin
Molecular FormulaC17H20N2O6S
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1(C(N2C(S1)C(C2=O)NC(=O)C3=C(C=CC=C3OC)OC)C(=O)O)C
InChIInChI=1S/C17H20N2O6S/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23)
InChIKeyRJQXTJLFIWVMTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methicillin: The Foundational Penicillinase-Resistant β-Lactam for MSSA Research


Methicillin (also known as meticillin; CAS 61-32-5) is a semisynthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillin class [1]. It was the first penicillinase-resistant penicillin introduced for clinical use, specifically designed to treat infections caused by penicillinase-producing Staphylococcus aureus [2]. Its chemical structure is characterized by a 2,6-dimethoxybenzoyl side chain attached to the 6-aminopenicillanic acid core, which confers steric protection against staphylococcal β-lactamases [1]. Unlike many modern analogs, methicillin is acid-labile and therefore administered exclusively via parenteral routes [3]. Although it is no longer used clinically due to high rates of interstitial nephritis and the availability of orally bioavailable isoxazolyl penicillins, methicillin remains an essential reference standard and research tool, particularly for establishing baseline susceptibility in methicillin-susceptible S. aureus (MSSA) studies and for investigating mechanisms of β-lactamase stability [2].

Why Methicillin Cannot Be Directly Substituted with Modern Penicillinase-Resistant Analogs in Critical Applications


While methicillin has been clinically supplanted by newer penicillinase-resistant penicillins such as nafcillin and the isoxazolyl series (oxacillin, cloxacillin, dicloxacillin, flucloxacillin), it cannot be simply interchanged with these analogs in laboratory or reference applications. Its unique physicochemical and microbiological profile—specifically its distinct side-chain chemistry and the resulting differences in β-lactamase stability, potency against specific staphylococcal strains, and the extensive historical dataset linked to its use—makes it irreplaceable as a control compound for validating susceptibility testing methods and interpreting legacy research [1]. For instance, CLSI guidelines no longer recommend methicillin for routine susceptibility testing but acknowledge its historical role, and studies demonstrate that the order of β-lactamase stability among these agents differs significantly [2][3]. This evidence guide provides the quantitative data necessary for scientific procurement decisions.

Quantitative Evidence Differentiating Methicillin from Its Closest Analogs in Antimicrobial Research


Methicillin Exhibits the Highest β-Lactamase Stability Among Penicillinase-Resistant Penicillins

In a direct comparison of β-lactamase stability against penicillinase produced by 37 strains of S. aureus, methicillin was identified as the most stable antibiotic, followed in descending order of stability by dicloxacillin, cloxacillin, flucloxacillin, and oxacillin [1]. This stability ranking is critical for research involving β-lactamase-producing strains where enzymatic degradation is a confounding variable.

Beta-lactamase stability Antimicrobial resistance Staphylococcus aureus

Methicillin Acts as a Poor Substrate for Class C β-Lactamases (AmpC)

A comprehensive survey of class C β-lactamase (AmpC) kinetics reveals that methicillin, along with oxacillin and cloxacillin, is a very poor substrate, exhibiting low kcat values between 1×10⁻³ and 0.1 s⁻¹ [1]. This indicates that methicillin is hydrolyzed extremely slowly by these clinically relevant enzymes, a property that contributed to its historical efficacy against AmpC-producing organisms.

Class C β-lactamase Kinetic parameters Antibiotic resistance

Methicillin's Potency Against MSSA: MIC Value of 2.1 μg/mL

Methicillin sodium salt demonstrates an MIC value of 2.1 μg/mL against methicillin-susceptible Staphylococcus aureus (MSSA) [1]. While this value falls within the susceptible range for S. aureus, it is notably higher than the MICs reported for many modern anti-staphylococcal β-lactams, such as nafcillin and oxacillin, which often exhibit MICs in the range of 0.1-0.5 μg/mL [2].

Minimum Inhibitory Concentration (MIC) MSSA Antimicrobial susceptibility

Methicillin's Adverse Effect Profile: Eosinophilia in 10.7% of Pediatric Patients

In a prospective study of 69 pediatric patients, methicillin was associated with eosinophilia in 3 of 28 patients (10.7%), compared to 3 of 32 patients (9.4%) for nafcillin and 0 of 9 patients (0%) for oxacillin [1]. This differential adverse effect profile is a key consideration for research where immune responses to β-lactams are being modeled.

Adverse drug reactions Pediatric pharmacology Drug safety

Validated Application Scenarios for Methicillin in Research and Analytical Workflows


Methicillin as a β-Lactamase Stability Control in Enzyme Kinetics and Resistance Mechanism Studies

Due to its empirically proven status as the most β-lactamase-stable penicillin among its class, methicillin serves as an ideal positive control for experiments designed to measure the hydrolytic activity of staphylococcal penicillinases [1]. It ensures that any observed degradation of a test compound is not due to inherent assay instability.

Methicillin as an Analytical Reference Standard for Establishing MSSA Susceptibility Breakpoints

With a well-defined MIC of 2.1 μg/mL against S. aureus, methicillin is a critical reference standard for calibrating broth microdilution and disk diffusion assays [2]. It is particularly valuable for validating new diagnostic platforms that aim to differentiate MSSA from MRSA based on phenotypic susceptibility.

Methicillin as a Model Compound for Investigating β-Lactam-Induced Hypersensitivity

The distinct adverse effect profile of methicillin, characterized by a notable incidence of eosinophilia in a prospective pediatric study, makes it a useful tool for in vitro and in vivo models of drug-induced allergic responses, providing a contrast to the neutropenia associated with nafcillin [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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